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Compound of Interest

Compound Name:
2-Hydroxyquinoline-3-carboxylic

acid

Cat. No.: B189343 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-
Hydroxyquinoline-3-carboxylic acid analogs, focusing on their potential as therapeutic

agents. The information is tailored for researchers, scientists, and drug development

professionals, presenting quantitative data, detailed experimental methodologies, and visual

representations of relevant biological pathways.

Comparative Biological Activity of 2-
Hydroxyquinoline-3-carboxylic Acid Analogs
The following tables summarize the in vitro inhibitory activities of various 2-Hydroxyquinoline-
3-carboxylic acid analogs against two key enzymes: α-glucosidase, a target for anti-diabetic

drugs, and Protein Kinase CK2, a target in cancer therapy.

Table 1: α-Glucosidase Inhibitory Activity of 2-Hydroxyquinoline Analogs
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Compound Structure IC50 (µM) Reference

6a

2-hydroxy-4-

phenylquinoline-3-

carboxylic acid

125.7 ± 0.8 [1]

6b

2-hydroxy-4-(4-

methylphenyl)quinolin

e-3-carboxylic acid

110.2 ± 0.5 [1]

6c

2-hydroxy-4-(4-

methoxyphenyl)quinoli

ne-3-carboxylic acid

93.5 ± 0.6 [1]

6d

2-hydroxy-4-(4-

chlorophenyl)quinoline

-3-carboxylic acid

150.3 ± 1.1 [1]

Acarbose (Standard) - 752.0 ± 2.0 [1]

2-Hydroxyquinoline - 64.4 (µg/mL) [2]

2-Methyl-8-

hydroxyquinoline
- 90.7 (µg/mL) [2]

Table 2: Protein Kinase CK2 Inhibitory Activity of Quinoline-3-carboxylic Acid Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://www.researchgate.net/figure/Schematic-depiction-of-protein-kinase-CK2-mediated-signaling-in-chronic-myeloid-leukemia_fig1_346810983
https://www.researchgate.net/figure/Schematic-depiction-of-protein-kinase-CK2-mediated-signaling-in-chronic-myeloid-leukemia_fig1_346810983
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure IC50 (µM) Reference

Compound A

2-Amino-6-chloro-

quinoline-3-carboxylic

acid (4-trifluoromethyl-

phenyl)-amide

0.65 [3]

Compound B

2-Amino-6-bromo-

quinoline-3-carboxylic

acid (4-trifluoromethyl-

phenyl)-amide

0.72 [3]

Compound C

2-Amino-6-chloro-

quinoline-3-carboxylic

acid (4-fluoro-phenyl)-

amide

1.5 [3]

Compound D

2-Amino-6-bromo-

quinoline-3-carboxylic

acid (4-fluoro-phenyl)-

amide

1.8 [3]

Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol outlines the in vitro method used to determine the α-glucosidase inhibitory activity

of the tested compounds.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

Test compounds (2-Hydroxyquinoline-3-carboxylic acid analogs)

Acarbose (positive control)

Phosphate buffer (pH 6.8)
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Sodium carbonate (Na₂CO₃)

96-well microplate reader

Procedure:

A solution of α-glucosidase (0.5 U/mL) is prepared in phosphate buffer.

The test compounds and acarbose are dissolved in a suitable solvent (e.g., DMSO) and then

diluted with phosphate buffer to various concentrations.

In a 96-well plate, 50 µL of the enzyme solution is mixed with 50 µL of the test compound

solution at varying concentrations.

The mixture is pre-incubated at 37°C for 15 minutes.

The enzymatic reaction is initiated by adding 50 µL of pNPG solution (1 mM) to each well.

The plate is incubated at 37°C for 30 minutes.

The reaction is terminated by adding 50 µL of 0.2 M Na₂CO₃ solution.

The absorbance is measured at 405 nm using a microplate reader.

The percentage of inhibition is calculated using the following formula: % Inhibition =

[(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme

activity, is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Protein Kinase CK2 Inhibition Assay
This protocol describes the method for assessing the in vitro inhibitory activity of the

compounds against human recombinant protein kinase CK2.

Materials:

Human recombinant protein kinase CK2 (α2β2)
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Peptide substrate (e.g., RRRADDSDDDDD)

[γ-³³P]ATP

Test compounds (Quinoline-3-carboxylic acid analogs)

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

P81 phosphocellulose paper

Phosphoric acid

Scintillation counter

Procedure:

The test compounds are dissolved in DMSO and serially diluted.

The kinase reaction is carried out in a final volume of 25 µL containing the kinase buffer, 200

µM peptide substrate, 10 µM [γ-³³P]ATP, and the test compound at various concentrations.

The reaction is initiated by the addition of the enzyme.

The reaction mixture is incubated at 30°C for 10 minutes.

The reaction is stopped by spotting 20 µL of the reaction mixture onto P81 phosphocellulose

paper.

The papers are washed three times for 5 minutes each with 0.75% phosphoric acid.

The radioactivity on the dried papers is measured using a scintillation counter.

The percentage of kinase activity is calculated relative to a control reaction without the

inhibitor.

The IC50 values are determined from the dose-response curves.

Signaling Pathway Visualization
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The following diagram illustrates a simplified representation of the Protein Kinase CK2

signaling pathway, highlighting its role in cell survival and proliferation and the point of inhibition

by the studied analogs.
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Protein Kinase CK2 Signaling Pathway
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Caption: Protein Kinase CK2's role in the PI3K/Akt signaling pathway promoting cell survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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